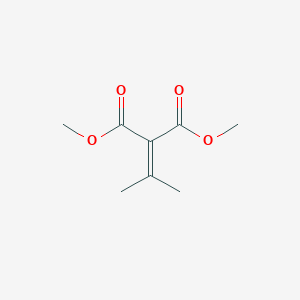

Dimethyl isopropylidenemalonate

Description

Properties

IUPAC Name |

dimethyl 2-propan-2-ylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJASGQYZCPDCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409041 | |

| Record name | Dimethyl (propan-2-ylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22035-53-6 | |

| Record name | Dimethyl (propan-2-ylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(propan-2-ylidene)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Dimethyl Isopropylidenemalonate

Abstract: This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of dimethyl isopropylidenemalonate (DMIM). As a versatile building block in modern organic synthesis, DMIM's unique structural features, including a sterically hindered α,β-unsaturated system, make it a valuable precursor for a wide range of complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthetic applications, supported by detailed experimental protocols and mechanistic diagrams.

Introduction

This compound, also known as dimethyl 2-(propan-2-ylidene)malonate, is an organic compound that has garnered significant attention in the field of synthetic chemistry.[1] Its structure, featuring a gem-dimethyl group on the β-carbon of a dimethyl malonate backbone, imparts unique steric and electronic properties that influence its reactivity. This guide will delve into the fundamental aspects of DMIM, from its synthesis to its diverse applications as a key intermediate in the construction of intricate molecular architectures, including those with therapeutic potential.[1]

Physicochemical and Spectroscopic Properties

This compound is a colorless oil at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22035-53-6 | [1][2] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [2] |

| Boiling Point | 179 °C | [1][2] |

| Density | 1.070 g/cm³ | [1][2] |

| Flash Point | 76 °C | [1][2] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and ethyl acetate. | [1][2] |

-

¹H NMR: Signals corresponding to the two equivalent methyl groups of the isopropylidene moiety, the two equivalent methoxy groups of the esters, and potentially long-range coupling.

-

¹³C NMR: Resonances for the methyl carbons, the methoxy carbons, the sp² carbons of the double bond, and the carbonyl carbons of the ester groups.

-

IR Spectroscopy: Strong absorption bands characteristic of the C=O stretching of the α,β-unsaturated esters and the C=C stretching of the double bond.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of dimethyl malonate with acetone.[5][6][7] This reaction involves the nucleophilic addition of the active methylene compound (dimethyl malonate) to the carbonyl group of acetone, followed by dehydration.[5]

Knoevenagel Condensation: Mechanism and Protocol

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the dimethyl malonate without promoting the self-condensation of acetone.[5] The general mechanism is illustrated in the diagram below.

Caption: Knoevenagel condensation workflow for DMIM synthesis.

Experimental Protocol: Synthesis of Diethyl Isopropylidenemalonate (Analogous Procedure)

The following is a representative protocol for the synthesis of the diethyl analog, which can be adapted for the dimethyl ester.[8]

-

Reaction Setup: In a 500 ml three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine diethyl malonate (0.83 mol), acetone (1.24 mol), acetic anhydride (1.05 mol), and zinc chloride (0.125 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Workup: After cooling, add benzene (200 ml) to the reaction mixture. Wash the organic layer with water (4 x 100 ml).

-

Extraction: Extract the aqueous layers with benzene (2 x 50 ml).

-

Purification: Combine the organic layers, concentrate under reduced pressure, and distill the residue to obtain the pure product.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by its electron-deficient double bond, making it an excellent Michael acceptor.[9]

Michael Addition Reactions

This compound readily undergoes Michael (or 1,4-conjugate) addition with a variety of nucleophiles.[9] This reaction is a powerful tool for carbon-carbon bond formation. The general scheme involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system.

Sources

- 1. lookchem.com [lookchem.com]

- 2. dimethyl isopropylidenemalonate CAS#: 22035-53-6 [amp.chemicalbook.com]

- 3. Diethyl isopropylidenemalonate(6802-75-1) 1H NMR spectrum [chemicalbook.com]

- 4. Diethyl isopropylidenemalonate [webbook.nist.gov]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Knoevenagel reaction | PPTX [slideshare.net]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Dimethyl Isopropylidenemalonate

Abstract

This technical guide provides an in-depth exploration of the synthesis of dimethyl isopropylidenemalonate, a valuable compound in organic synthesis, from dimethyl malonate and acetone. The core of this transformation is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the underlying reaction mechanism, a field-tested experimental protocol, and critical insights into process optimization and product characterization. By explaining the causality behind experimental choices, this guide aims to equip the reader with a robust understanding of the synthesis, ensuring both reproducibility and scientific integrity.

Introduction: The Significance of Alkylidene Malonates

This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are pivotal intermediates in organic synthesis. The presence of two electron-withdrawing ester groups and a reactive carbon-carbon double bond makes it a versatile precursor for a variety of subsequent transformations, including Michael additions, cycloadditions, and polymerizations. Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The synthesis route from readily available starting materials like dimethyl malonate and acetone makes it an economically and synthetically important target.

The primary reaction employed for this synthesis is the Knoevenagel condensation, named after German chemist Emil Knoevenagel.[2] This reaction involves the condensation of an active methylene compound (like dimethyl malonate) with an aldehyde or ketone (in this case, acetone), typically catalyzed by a weak base.[3] The reaction proceeds via a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond.[4]

The Knoevenagel Condensation: A Mechanistic Deep Dive

The Knoevenagel condensation is a cornerstone of C-C bond formation.[5] Its efficiency relies on the acidity of the α-protons of the active methylene compound and the electrophilicity of the carbonyl carbon.

The Role of the Active Methylene Compound

Dimethyl malonate, CH₂(COOCH₃)₂, features methylene protons that are significantly acidic (pKa ≈ 13). This acidity stems from the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This resonance delocalizes the negative charge onto the oxygen atoms, making the formation of the enolate thermodynamically favorable even with a mild base.[6] Using a strong base is generally avoided as it can promote the undesirable self-condensation of the ketone.[3]

Catalysis and Reaction Pathway

While traditionally catalyzed by weak amines like piperidine or pyridine, the condensation of ketones like acetone with malonic esters often requires more forcing conditions or different catalytic systems due to the lower reactivity of ketones compared to aldehydes.[2] A common and effective method employs a Lewis acid, such as anhydrous zinc chloride (ZnCl₂), in conjunction with a dehydrating agent like acetic anhydride.[7][8]

The mechanism proceeds through the following key steps:

-

Enolate Formation: A basic species, or the Lewis acid-carbonyl complex, facilitates the deprotonation of dimethyl malonate to generate a nucleophilic enolate ion.[9]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of acetone. The Lewis acid (ZnCl₂) coordinates to the carbonyl oxygen of acetone, increasing its electrophilicity and making it more susceptible to attack.

-

Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.[9]

-

Dehydration: The intermediate undergoes dehydration to eliminate a molecule of water, forming the stable, conjugated α,β-unsaturated product. Acetic anhydride serves as a powerful dehydrating agent, reacting with the water produced to form acetic acid, thereby driving the reaction equilibrium toward the product.[7][10]

Mechanistic Workflow Diagram

The following diagram illustrates the catalytic cycle for the Knoevenagel condensation between dimethyl malonate and acetone.

Caption: Knoevenagel condensation pathway.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkylidene malonates, prioritizing safety, efficiency, and product purity.[7][8]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| Dimethyl Malonate | 132.12 | 1.00 | 132.1 g (114.5 mL) | Active Methylene Cmpd. |

| Acetone | 58.08 | 1.50 | 87.1 g (110.3 mL) | Carbonyl Cmpd. |

| Acetic Anhydride | 102.09 | 1.25 | 127.6 g (118.1 mL) | Dehydrating Agent |

| Anhydrous Zinc Chloride | 136.30 | 0.15 | 20.4 g | Lewis Acid Catalyst |

| Benzene or Toluene | - | - | ~250 mL | Solvent for Workup |

| Saturated NaHCO₃ (aq) | - | - | ~200 mL | Neutralizing Wash |

| Saturated NaCl (aq) | - | - | ~100 mL | Brine Wash |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~20 g | Drying Agent |

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. All reagents are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Benzene is a known carcinogen; toluene is a safer alternative for the workup.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the apparatus is dry.

-

Charging the Flask: To the flask, add dimethyl malonate (1.00 mol), acetone (1.50 mol), acetic anhydride (1.25 mol), and anhydrous zinc chloride (0.15 mol). Causality Note: Adding the reagents in this order prevents any premature, uncatalyzed side reactions. Acetone is used in excess to drive the reaction forward.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stir the solution continuously. The reaction is typically complete within 20-24 hours. Causality Note: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate, especially given the lower reactivity of a ketone.

-

Cooling and Dilution: After the reflux period, cool the reaction mixture to room temperature. Dilute the dark-colored solution with ~150 mL of toluene. Causality Note: Dilution is necessary to ensure efficient separation during the subsequent washing steps.

-

Aqueous Workup: Transfer the diluted mixture to a 1 L separatory funnel.

-

Wash the organic layer with two 100 mL portions of water to remove the bulk of the zinc salts and acetic acid.

-

Next, wash with two 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Be cautious as CO₂ evolution may cause pressure buildup.

-

Finally, wash with one 100 mL portion of saturated sodium chloride (brine) to break any emulsions and remove residual water. Causality Note: Each washing step is critical for removing specific impurities. Neutralization is essential to prevent ester hydrolysis during the final distillation.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes. Causality Note: Removing all traces of water is crucial before distillation to obtain a pure product and prevent complications during heating.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.

-

Purification by Distillation: Purify the residual oil by vacuum distillation. Collect the fraction corresponding to this compound. The boiling point is approximately 105-107 °C at 12 mmHg. Causality Note: Vacuum distillation is necessary because the product has a high boiling point at atmospheric pressure and could decompose upon strong heating.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic peaks for the two equivalent methyl groups on the double bond (singlet, ~δ 2.1 ppm, 6H) and the two equivalent methyl ester groups (singlet, ~δ 3.7 ppm, 6H). The absence of a peak around δ 3.4 ppm confirms the complete consumption of the dimethyl malonate starting material.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display strong absorption bands characteristic of a conjugated ester C=O stretch (~1720-1730 cm⁻¹) and a C=C double bond stretch (~1640-1650 cm⁻¹).[8]

Conclusion

The Knoevenagel condensation provides a reliable and effective pathway for the synthesis of this compound from dimethyl malonate and acetone. By understanding the underlying mechanism involving Lewis acid catalysis and the role of a dehydrating agent, researchers can confidently execute and optimize this important transformation. The detailed protocol and purification strategy outlined in this guide serve as a robust framework for obtaining high-purity material suitable for further synthetic applications in pharmaceutical and materials science research.

References

-

Organic Syntheses Procedure. Malonic acid, benzal-, diethyl ester.

-

Wikipedia. Knoevenagel condensation.

-

Tidwell, T. T. (2019). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 9(47), 27625-27653.

-

PrepChem.com. Synthesis of diethyl isopropylidenemalonate.

-

Alfa Chemistry. Knoevenagel Condensation.

-

YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.

-

MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.

-

Slideshare. Knoevenagel reaction.

-

Thermo Fisher Scientific. Knoevenagel Condensation.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

-

S3.amazonaws.com. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.

-

Organic Syntheses Procedure. DIETHYL tert-BUTYLMALONATE.

-

Wikipedia. Dimethyl malonate.

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. slideshare.net [slideshare.net]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

An In-Depth Technical Guide to the Knoevenagel Condensation of Acetone and Dimethyl Malonate

This guide provides a comprehensive examination of the Knoevenagel condensation reaction between acetone and dimethyl malonate, yielding dimethyl isopropylidenemalonate. It is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the reaction's mechanistic nuances, practical execution, and analytical validation.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound possessing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).[3][4][5] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine.[6][7]

This reaction is exceptionally valuable for synthesizing α,β-unsaturated dicarbonyl compounds and their derivatives, which are key intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[8][9][10] The reaction between acetone and dimethyl malonate serves as an excellent model for understanding the condensation involving a less reactive ketone and a classic active methylene compound. The use of a weak base is critical, as a strong base would favor the self-condensation of acetone.[4][11]

The Core Mechanism: A Tale of Two Pathways

The mechanism of the Knoevenagel condensation is more intricate than a simple base-catalyzed aldol reaction. When using a secondary amine catalyst like piperidine, the reaction proceeds through a sophisticated pathway involving the formation of an iminium ion, which is a more potent electrophile than the ketone itself.[12][13][14]

The process unfolds in three primary stages:

-

Enolate and Iminium Ion Formation: The amine catalyst functions in a dual capacity. It first acts as a base, deprotonating the highly acidic α-carbon of dimethyl malonate to form a resonance-stabilized enolate.[3][8][15] Concurrently, the amine acts as a nucleophile, attacking the carbonyl carbon of acetone to form a carbinolamine intermediate, which then eliminates water to generate a highly reactive iminium ion.[12][14]

-

Nucleophilic Attack: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[13][14] This step forges the crucial carbon-carbon bond and creates a new intermediate.

-

Catalyst Regeneration and Dehydration: The intermediate undergoes a proton transfer and subsequent elimination of the amine catalyst, which is regenerated to continue the cycle.[12][16] This step results in the formation of the final α,β-unsaturated product, this compound.[8] This final dehydration step is often irreversible and drives the reaction to completion.[1]

Caption: The dual-role mechanism of amine catalysis in the Knoevenagel condensation.

Validated Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkylidene malonates.[17][18] It incorporates best practices to ensure high yield and purity.

Step-by-Step Methodology

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add dimethyl malonate (e.g., 0.83 mol), acetone (e.g., 1.24 mol, excess), and a catalytic amount of a weak base like piperidine (approx. 0.05 mol). Alternatively, a Lewis acid catalyst such as anhydrous zinc chloride (e.g., 0.125 mol) in the presence of a dehydrating agent like acetic anhydride (e.g., 1.05 mol) can be used.[17]

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting malonate spot disappears. For the ZnCl₂/Ac₂O system, a reflux period of 24 hours is typical.[17]

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Add an organic solvent such as toluene or diethyl ether (e.g., 200 mL) to dilute the mixture.

-

Wash the organic layer sequentially with water (e.g., 4 x 100 mL) and then with a saturated brine solution to remove the catalyst and any water-soluble byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase using a rotary evaporator to remove the solvent.

-

Purify the resulting crude oil by vacuum distillation to yield the final product, this compound.[17]

-

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization: Spectroscopic Analysis

The final product, this compound, must be rigorously characterized to confirm its structure and purity. The following table summarizes the expected data, drawing parallels from its close analog, diethyl isopropylidenemalonate.[18][19][20][21]

| Technique | Expected Observation | Rationale |

| ¹H NMR | δ ~3.75 ppm (s, 6H, OCH₃)δ ~2.15 ppm (s, 6H, C(CH₃)₂) | Absence of the α-proton signal (triplet ~3.3 ppm) confirms di-substitution.[21] Two sharp singlets for the equivalent methyl ester protons and the two equivalent methyl groups on the isopropylidene moiety are expected. |

| ¹³C NMR | δ ~165 ppm (Ester C=O)δ ~155 ppm (=C(CO₂Me)₂)δ ~120 ppm (C=C(CH₃)₂)δ ~52 ppm (OCH₃)δ ~25 ppm (C(CH₃)₂) | Key signals include the two ester carbonyls, the two sp² carbons of the double bond, and the carbons of the methyl groups. |

| IR Spectroscopy | ~1730-1750 cm⁻¹ (strong, C=O stretch)~1650 cm⁻¹ (medium, C=C stretch)~1200-1300 cm⁻¹ (strong, C-O stretch) | The strong carbonyl absorption is characteristic of the ester groups. The C=C stretch confirms the unsaturated nature of the product.[21] |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 186.08 | Corresponds to the molecular weight of the product (C₉H₁₄O₄). |

Troubleshooting and Process Optimization

-

Side Reaction—Acetone Self-Condensation: The primary challenge is preventing the aldol self-condensation of acetone, which produces mesityl oxide.

-

Low Yield—Reversible Reaction: The initial condensation step is reversible.

-

Causality & Solution: The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.[2] Performing the reaction with a Dean-Stark trap to azeotropically remove water or using a dehydrating agent like acetic anhydride can significantly improve the yield by driving the reaction forward.[2][17]

-

-

Side Reaction—Michael Addition: The α,β-unsaturated product can potentially react with another molecule of the malonate enolate via a Michael addition.

-

Causality & Solution: This is generally less of a concern with sterically hindered ketones like acetone and when using controlled stoichiometry. Ensuring the ketone is not the limiting reagent can help minimize this pathway.

-

Conclusion

The Knoevenagel condensation of acetone and dimethyl malonate is a robust and illustrative method for creating a tetrasubstituted olefin. A deep understanding of the iminium-enolate mechanism explains the critical choice of an amine catalyst, which is key to maximizing yield and minimizing the self-condensation of the ketone. By following a validated protocol and employing rigorous analytical characterization, researchers can reliably synthesize and verify the target compound, this compound, a versatile building block for further synthetic endeavors.

References

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

-

Cunha, S., et al. (2012). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. [Link]

-

Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]

-

Total Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

Acevedo-Sánchez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Acevedo-Sánchez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]

-

de Graaff, M. C., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. [Link]

-

PrepChem. (n.d.). Synthesis of diethyl isopropylidenemalonate. [Link]

-

Asfandyar, M. (2022). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

-

The Organic Chemistry Lab. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. YouTube. [Link]

-

Chem-Station. (2024). How does Dimethyl malonate react with aldehydes?. [Link]

-

Slideshare. (n.d.). Knoevenagel reaction. [Link]

-

Divakar, S., & Kumar, S. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

PubChem. (n.d.). Diethyl isopropylidenemalonate. [Link]

-

Ying, A. G., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]

-

Zahan, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of isopropylidene malonate. [Link]

-

ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

-

All 'Bout Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]

-

JoVE. (n.d.). Aldol Condensation with β-Diesters: Knoevenagel Condensation. [Link]

-

Ben anymore. (2018). Knoevenagel condensation. YouTube. [Link]

-

NIST. (n.d.). Diethyl isopropylidenemalonate. WebBook. [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. purechemistry.org [purechemistry.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. talentchemicals.com [talentchemicals.com]

- 10. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 11. Knoevenagel reaction | PPTX [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. prepchem.com [prepchem.com]

- 18. Diethyl isopropylidenemalonate synthesis - chemicalbook [chemicalbook.com]

- 19. Diethyl isopropylidenemalonate(6802-75-1) 1H NMR spectrum [chemicalbook.com]

- 20. Diethyl isopropylidenemalonate | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Understanding Dimethyl 2-(propan-2-ylidene)malonate

An In-depth Technical Guide to the Physical Properties of Dimethyl 2-(propan-2-ylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 2-(propan-2-ylidene)malonate, also known as dimethyl isopropylidenemalonate, is a diester derivative of malonic acid.[1] With the chemical formula C₈H₁₂O₄, this compound serves as a versatile building block in organic synthesis.[2] Its structure, featuring a reactive α,β-unsaturated system, makes it a valuable intermediate for creating more complex molecules, including pharmaceuticals, dyes, and pesticides.[2] The presence of the isopropylidene group and two methyl ester functionalities dictates its unique physical and chemical properties, which are critical for its application in various synthetic transformations.

The primary route to synthesizing this and similar alkylidene malonates is the Knoevenagel condensation.[3][4] This reaction involves the nucleophilic addition of an active methylene compound, such as dimethyl malonate, to a carbonyl group—in this case, acetone—followed by dehydration.[3] The reactivity of dimethyl 2-(propan-2-ylidene)malonate is characterized by its susceptibility to Michael additions and other nucleophilic attacks at the β-carbon position, driven by the electron-withdrawing nature of the adjacent ester groups.

This guide provides a comprehensive overview of the core physical properties of dimethyl 2-(propan-2-ylidene)malonate, outlines the standard methodologies for its characterization, and offers insights into its synthesis and handling for research and development applications.

Core Physicochemical Properties

The physical properties of a compound are foundational to its handling, purification, and application in chemical reactions. The following table summarizes the key physicochemical data for dimethyl 2-(propan-2-ylidene)malonate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| CAS Number | 22035-53-6 | [5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~215 °C | [2] |

| Melting Point | ~-48 °C | [2] |

| Density | ~1.20 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | [2] |

These properties indicate that dimethyl 2-(propan-2-ylidene)malonate is a relatively non-volatile liquid at room temperature, suitable for reactions that require elevated temperatures. Its solubility profile allows for its use in a wide range of common organic solvents.

Molecular Structure Visualization

The arrangement of atoms and functional groups in dimethyl 2-(propan-2-ylidene)malonate is crucial for understanding its reactivity. The following diagram illustrates its molecular structure.

Caption: Molecular structure of dimethyl 2-(propan-2-ylidene)malonate.

Spectroscopic Characterization: A Guide for the Analyst

Structural elucidation and purity assessment are critical in chemical synthesis. The following sections detail the expected spectroscopic signatures for dimethyl 2-(propan-2-ylidene)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups of the isopropylidene moiety are chemically equivalent and should appear as a single sharp singlet, integrating to six protons. The two methyl groups of the ester functionalities are also equivalent, appearing as another distinct singlet integrating to six protons. The lack of adjacent protons for splitting results in these characteristic singlet signals.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected signals include:

-

A signal for the quaternary vinylic carbon.

-

Signals for the methyl carbons of the isopropylidene group.

-

A signal for the carbonyl carbons of the ester groups.

-

A signal for the methyl carbons of the ester groups.

-

A signal for the central carbon of the isopropylidene group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For dimethyl 2-(propan-2-ylidene)malonate, the key absorption bands would be:

-

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester.

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bonds of the ester groups.

-

C-H Bends and Stretches: Signals corresponding to the sp³ and sp² C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.18).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or a methyl group (-CH₃), leading to characteristic fragment ions.

Synthesis via Knoevenagel Condensation

As previously mentioned, the Knoevenagel condensation is a cornerstone reaction for synthesizing alkylidene malonates.[3] This reaction provides a straightforward and efficient method for forming the C=C bond.[6]

Reaction Workflow

The synthesis involves the reaction of dimethyl malonate with acetone, typically catalyzed by a weak base like piperidine or an amino acid such as proline.[4][6]

Caption: Workflow for the Knoevenagel condensation synthesis.

Experimental Protocol: Proline-Catalyzed Synthesis

This protocol is adapted from established methods for Knoevenagel condensation.[6]

-

Catalyst Preparation: A solution of isovaleraldehyde (as a representative aldehyde, though acetone would be used for the title compound) (30 mmol) in dry DMSO (10 mL) with 10% proline (345 mg) is stirred for 5 minutes.

-

Addition of Malonate: Dimethyl malonate (60 mmol) is added to the mixture.

-

Reaction: The mixture is stirred at room temperature overnight.

-

Workup: The reaction is diluted with ethyl acetate (30 mL) and washed twice with water (30 mL).

-

Isolation: The organic layer is dried over Na₂SO₄, and the solvent is removed under vacuum to afford the product.

Justification of Experimental Choices:

-

Proline as Catalyst: Proline is an effective and environmentally benign organocatalyst for this transformation. Its bifunctional nature (acting as both a weak acid and a weak base) facilitates the reaction.

-

DMSO as Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that can dissolve the reactants and catalyst, promoting the reaction.

-

Excess Malonate: Using a two-fold excess of dimethyl malonate helps to drive the reaction to completion.

-

Aqueous Workup: The washing step with water removes the DMSO and the proline catalyst, which are water-soluble.

-

Drying and Evaporation: Drying the organic layer removes residual water, and solvent removal under vacuum isolates the final product.

Conclusion

Dimethyl 2-(propan-2-ylidene)malonate is a valuable synthetic intermediate with well-defined physical properties. A thorough understanding of its characteristics, supported by robust analytical techniques such as NMR and IR spectroscopy, is essential for its effective use in research and development. The Knoevenagel condensation provides a reliable and efficient synthetic route, allowing for its preparation from readily available starting materials. This guide serves as a foundational resource for scientists and researchers working with this versatile compound.

References

- Meldrum's Acid in Organic Synthesis. (1991). HETEROCYCLES, 32(3), 534.

- Y., Oikawa, & O., Yonemitsu (n.d.). ACYLATION OF MELDRUM'S ACID: A GENERAL AND VERSATILE METHOD FOR THE SYNTHESIS OF β-KETO ESTERS. Organic Syntheses Procedure.

- dimethyl 2-(propan-2-ylidene)malonate - Introduction. (2024, April 9). ChemBK.

- Selected applications of Meldrum’s acid – a tutorial. (2021, May 19). RSC Publishing.

- Nikoofar, K., & Shahedi, Y. (2017, May 1). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Current Organic Chemistry, 21(12), 1098-1130.

- Acyl Meldrum's acid derivatives: Application in organic synthesis. (n.d.).

- Diethyl 2-(2-methylpropylidene)

- Dimethyl malonate 0.

- DIMETHYL MALONATE. (n.d.).

- Dimethyl malonate(108-59-8) IR Spectrum. (n.d.). ChemicalBook.

- 1,3-Dimethyl 2-(propan-2-ylidene)propanedioate | C8H12O4 | CID 5162084. (n.d.). PubChem.

- Diethyl isopropylidenemalonate | 6802-75-1. (2025, January 27). ChemicalBook.

- Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. (n.d.). RSC Publishing.

- NMR Spectra of New Compounds. (n.d.).

- Diethyl isopropylidenemalonate | C10H16O4 | CID 81255. (n.d.). PubChem - NIH.

- diethyl 2-(1-isopropyl-2-methylpropylidene)malonate - C14H24O4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).

- dimethyl 2-(2-methylpropylidene)malonate - C9H14O4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).

- A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. (2003, August).

- (PDF) Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. (2025, August 10).

- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.).

- Knoevenagel condens

- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel

- Dimethyl malonate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Dimethyl malonate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Dimethyl diethylmalonate | C9H16O4 | CID 117935. (n.d.). PubChem - NIH.

- Diethyl malon

- Dimethyl malon

- Diethyl malon

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv

- The Knoevenagel Condens

- Showing Compound Dimethyl malon

- Mass Spectra of 2-Substituted Diethyl Malonate Deriv

- Dimethyl malonate 0.

- Chemical Properties of Diethyl malon

- Diethyl malonate(105-53-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Diethyl malon

- Diethyl 2-(propan-2-ylidene)malonate - CAS:6802-75-1. (n.d.). Sunway Pharm Ltd.

- CAS 329-63-5. (n.d.). Sigma-Aldrich.

- CAS 329-63-5: (±)-Epinephrine hydrochloride. (n.d.). CymitQuimica.

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. 1,3-Dimethyl 2-(propan-2-ylidene)propanedioate | C8H12O4 | CID 5162084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Dimethyl Isopropylidenemalonate: Properties, Synthesis, and Applications in Modern Research

Executive Summary: Dimethyl isopropylidenemalonate is a versatile organic compound that serves as a crucial intermediate in advanced chemical synthesis. Characterized by its unique structure combining a malonate framework with an isopropylidene group, this reagent offers significant potential in the development of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a robust synthesis protocol, and explores its applications, with a particular focus on its role in the pharmaceutical industry as a precursor to novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its full synthetic utility.

Core Molecular Profile

This compound, systematically named dimethyl 2-(propan-2-ylidene)malonate, is a colorless oil at room temperature.[1] Its molecular structure is distinguished by the presence of two methyl ester groups and an isopropylidene moiety attached to the central carbon of the malonate backbone. This configuration imparts specific reactivity and steric properties that are highly valuable in organic synthesis.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 22035-53-6 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₄ | [1][2][4] |

| Molecular Weight | 172.18 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3][5] |

| Boiling Point | 179 °C | [1][5] |

| Density | 1.070 g/cm³ | [1][5] |

| Flash Point | 76 °C | [1][4][5] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate; limited in water | [1][3] |

Synthesis and Mechanistic Insights

The synthesis of dialkyl alkylidenemalonates is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (like dimethyl malonate) with a ketone or aldehyde. For this compound, the most reliable and scalable syntheses often leverage Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key intermediate.

The Meldrum's Acid Pathway: A Self-Validating Protocol

The use of Meldrum's acid provides a robust and high-yielding route. The synthesis is a two-stage process: first, the formation of Meldrum's acid itself, followed by its alcoholysis with methanol to yield the target compound.

Stage 1: Synthesis of Meldrum's Acid (Isopropylidene Malonate)

The initial step involves the condensation of malonic acid with acetone. The choice of acetic anhydride as a solvent and dehydrating agent is critical; it facilitates the formation of the cyclic ketal structure by removing the water generated during the reaction. A catalytic amount of sulfuric acid is used to protonate the acetone carbonyl, activating it for nucleophilic attack by the malonic acid.

Stage 2: Methanolysis to this compound

Once formed, Meldrum's acid is a highly reactive cyclic diester. Refluxing Meldrum's acid in an excess of anhydrous methanol leads to a nucleophilic attack by methanol on the carbonyl carbons.[6] This process, known as transesterification or, more accurately, alcoholysis, results in the opening of the dioxane ring. The reaction proceeds to completion, yielding this compound, acetone, and carbon dioxide as byproducts.[7][8]

Caption: Synthesis workflow for this compound via the Meldrum's acid intermediate.

Experimental Protocol

Materials:

-

Malonic Acid (1.0 eq)

-

Acetone (1.1 eq)

-

Acetic Anhydride (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous Methanol (large excess)

-

Toluene

Procedure:

-

Formation of Meldrum's Acid: a. To a stirred slurry of malonic acid in acetic anhydride, slowly add a catalytic amount of concentrated sulfuric acid over 20 minutes, maintaining the temperature below 25 °C.[9] b. After stirring for 3 hours at room temperature, cool the mixture and add acetone while maintaining a low temperature.[9] c. Allow the reaction to proceed at 5 °C for 16-24 hours, during which Meldrum's acid will precipitate as a white solid.[9] d. Filter the crystalline product, wash with ice-cold water, and dry under vacuum.

-

Methanolysis: a. Suspend the purified Meldrum's acid in a large excess of anhydrous methanol. b. Heat the mixture to reflux for 2.5-3 hours.[6] The solid will dissolve as the reaction progresses. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: a. The resulting crude oil is diluted with a suitable organic solvent (e.g., toluene) and washed with water to remove any remaining impurities.[10] b. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. c. The final product, this compound, is purified by vacuum distillation to yield a colorless oil.[11]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile building block. Its utility stems from the reactivity of the malonate core, which can be easily modified for carbon-carbon bond formation, a cornerstone of medicinal chemistry.

Precursor for Cancer Therapeutics: IDO Inhibitors

A significant application of this compound is in the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO).[1][5] IDO is an enzyme that plays a critical role in immune system suppression within the tumor microenvironment. By inhibiting IDO, the anti-tumor immune response can be restored. The structure of this compound provides a rigid scaffold that, after further chemical modification, can be elaborated into complex heterocyclic systems designed to fit into the active site of the IDO enzyme.

Caption: Logical pathway from chemical precursor to therapeutic application in cancer treatment.

General Utility in Pharmaceutical Synthesis

The broader family of malonic esters, including this compound, are fundamental in the synthesis of a wide array of pharmaceuticals. They are key starting materials for producing barbiturates, a class of central nervous system depressants, through condensation with urea derivatives.[12][13] Furthermore, their application extends to the synthesis of certain anti-inflammatory drugs and other complex heterocyclic systems.[12] The ability to easily introduce substituents at the alpha-carbon makes them invaluable for creating molecular diversity in drug discovery campaigns.

Handling, Storage, and Safety

As a combustible liquid and a reactive chemical, proper handling and storage of this compound are essential to ensure laboratory safety and maintain compound integrity.

| Safety Parameter | Information | Source(s) |

| Hazard Statement | H227: Combustible liquid | [4] |

| Storage | Store under an inert gas (Nitrogen or Argon) at 2-8 °C | [1][5] |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Keep away from heat and open flames. | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |

Protocol for Safe Storage:

-

Upon receipt, verify the integrity of the container seal.

-

Store the container in a refrigerator designated for chemical storage, away from incompatible materials.

-

To prevent degradation from atmospheric moisture and oxygen, the headspace of the container should be purged with an inert gas like argon or nitrogen before sealing.

-

Always allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

Conclusion

This compound is a compound of significant synthetic value for researchers in organic chemistry and drug development. Its well-defined physicochemical properties and the reliable, high-yield synthesis pathway via the Meldrum's acid intermediate make it an accessible and powerful tool. Its demonstrated role as a precursor to advanced pharmaceutical targets, such as IDO inhibitors, underscores its importance in the ongoing development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage this versatile chemical building block in their research endeavors.

References

-

PubChem. Diethyl isopropylidenemalonate. National Institutes of Health. [Link]

-

LookChem. Cas 22035-53-6, this compound. [Link]

-

PubChem. Dimethyl isopropylmalonate. National Institutes of Health. [Link]

-

PrepChem.com. Synthesis of diethyl isopropylidenemalonate. [Link]

-

McNab, H. Meldrum's Acid. Royal Society of Chemistry. [Link]

-

Organic Syntheses. Meldrum's Acid. [Link]

-

Wikipedia. Meldrum's acid. [Link]

-

PrepChem.com. Synthesis of isopropylidene malonate. [Link]

-

Chen, B. Meldrum's Acid in Organic Synthesis. Heterocycles. [Link]

-

No Added Chemicals. Meldrum's acid. [Link]

-

Shanghai Talent Chemical Co.,Ltd. What pharmaceutical products can be synthesized using Dimethyl malonate?. [Link]

-

Hedge, J. A., Kruse, C. W., & Snyder, H. R. Some Applications of Isopropylidene Malonate and Its Derivatives to the Synthesis of Cyclic Compounds. The Journal of Organic Chemistry. [Link]

- Google Patents.

-

Wikipedia. Diethyl malonate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 22035-53-6: this compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. dimethyl isopropylidenemalonate CAS#: 22035-53-6 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 8. Meldrum's acid [chem-is-you.blogspot.com]

- 9. prepchem.com [prepchem.com]

- 10. Diethyl isopropylidenemalonate synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. talentchemicals.com [talentchemicals.com]

- 13. Diethyl malonate - Wikipedia [en.wikipedia.org]

Reactivity of the alpha-carbon in dimethyl isopropylidenemalonate

An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Dimethyl Isopropylidenemalonate

Abstract

This compound is a versatile reagent in organic synthesis, primarily owing to the unique reactivity of its alpha-carbon. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the behavior of this key functional site. We will explore its synthesis via the Knoevenagel condensation, delve into the mechanistic underpinnings of its participation in Michael additions and alkylation reactions, and provide detailed, field-tested protocols for these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction

In the landscape of carbon-carbon bond formation, active methylene compounds are indispensable tools. This compound, a derivative of malonic acid, stands out due to the nuanced reactivity of its alpha-carbon.[1][2] Flanked by two electron-withdrawing ester groups, the protons on the alpha-carbon of its precursor, dimethyl malonate, exhibit significant acidity (pKa ≈ 13), facilitating the formation of a stabilized enolate.[3] The introduction of the isopropylidene group creates a tetrasubstituted olefin, fundamentally altering the reactivity profile. While it lacks alpha-protons for direct deprotonation, the vinylic alpha-carbon becomes the focal point of nucleophilic attack in conjugate additions and a site of potential modification through other pathways. Understanding the interplay of electronic delocalization and steric hindrance imparted by the isopropylidene and dimethyl ester moieties is critical for predicting and controlling its synthetic transformations.

This guide aims to provide a detailed exploration of the alpha-carbon's reactivity, moving beyond simple reaction schemes to explain the causality behind experimental choices and providing robust, validated protocols for key reactions.

Synthesis of this compound

The primary route for synthesizing this compound is the Knoevenagel condensation, a reaction between an active methylene compound (dimethyl malonate) and a ketone (acetone).[4][5][6] The reaction is typically catalyzed by a weak base and often involves a dehydrating agent to drive the equilibrium towards the product.[6][7]

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of related dialkyl isopropylidenemalonates.[7][8]

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Charging: To the flask, add dimethyl malonate (1.0 mol), acetone (1.2 mol), acetic anhydride (1.1 mol), and anhydrous zinc chloride (0.15 mol).

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete after 24 hours.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Add toluene (200 mL) to dilute the mixture. Transfer the mixture to a separatory funnel and wash with water (4 x 100 mL). The aqueous layers should be combined and back-extracted with toluene (2 x 50 mL).

-

Isolation and Purification: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is then purified by vacuum distillation to yield this compound as an oil.

Electronic and Steric Landscape of the Alpha-Carbon

The reactivity of this compound is a direct consequence of its molecular architecture. The alpha-carbon is part of a conjugated system, influenced by both electronic and steric effects.

-

Electronic Effects: The two ester carbonyl groups are powerful electron-withdrawing groups. They create a significant electron deficiency (δ+) at the beta-carbon of the α,β-unsaturated system. This electronic pull makes the beta-carbon highly susceptible to nucleophilic attack in what is known as a Michael or 1,4-conjugate addition.[9]

-

Steric Effects: The isopropylidene group, with its two methyl substituents, provides considerable steric bulk around the alpha-carbon and the double bond.[10][11][12] This steric hindrance can influence the trajectory of incoming nucleophiles, potentially favoring attack at the less hindered carbonyl carbons under certain conditions, although the electronic activation of the beta-carbon typically dominates for soft nucleophiles. This steric shield also makes subsequent reactions at the alpha-position challenging.[13]

Caption: Factors governing the reactivity of the alpha-carbon.

Key Reactions: Michael Addition and Alkylation

Michael (1,4-Conjugate) Addition

The most characteristic reaction involving the alpha-carbon of this compound is its role as a Michael acceptor. The electron-deficient beta-carbon readily accepts nucleophiles, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate, which is subsequently protonated at the alpha-carbon.[9]

Caption: General mechanism of a Michael Addition reaction.

Experimental Protocol: Michael Addition of a Thiol

This protocol provides a general method for the conjugate addition of a thiol nucleophile to this compound.

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of tetrahydrofuran (THF).

-

Nucleophile and Catalyst Addition: Add the desired thiol (e.g., thiophenol, 11 mmol) to the solution. Subsequently, add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU, 0.5 mmol).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Table 1: Representative Michael Addition Reactions

| Michael Donor (Nucleophile) | Base / Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Dimethyl Malonate | Sodium Ethoxide | Ethanol | 25 | >90[14] |

| Thiophenol | DBU | THF | 25 | ~95 |

| Piperidine | None | Methanol | 0-25 | ~85 |

| Lithium dimethylcuprate | N/A | Diethyl Ether | -78 to 0 | >90[15] |

Alkylation Reactions

While the alpha-carbon of dimethyl malonate is readily alkylated following deprotonation, the situation is different for this compound. Direct alkylation at the vinylic alpha-carbon is not feasible. Instead, alkylation is typically achieved after a Michael addition. The enolate formed during the conjugate addition can be trapped by an alkylating agent, leading to a dialkylated product at the alpha-position.[16][17] This tandem reaction sequence is a powerful method for constructing quaternary carbon centers.

Caption: Alkylation of the enolate formed from Michael Addition.

Experimental Protocol: Tandem Michael Addition-Alkylation

This protocol describes the one-pot formation of an α-alkylated product starting from this compound.

-

Apparatus Setup: In a flame-dried, three-neck flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in dry THF at -78 °C.

-

Enolate Formation: Add a solution of a suitable Michael donor (e.g., dimethyl malonate, 1.0 eq) dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the nucleophilic enolate.

-

Michael Addition: Add a solution of this compound (1.05 eq) in dry THF dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) directly to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Table 2: Alkylation of Michael Adduct Enolates

| Michael Donor | Base for Enolate Formation | Alkylating Agent (R-X) | Typical Outcome |

| Diethyl Malonate | NaOEt | Benzyl Bromide | High yield of α-benzylated adduct[16] |

| 1,3-Dithiane | n-BuLi | Methyl Iodide | Good yield of α-methylated adduct |

| Nitromethane | DBU | Ethyl Bromoacetate | Moderate to good yield |

| Acetone | LDA | Allyl Bromide | Good yield of α-allylated adduct[18] |

Conclusion

The alpha-carbon of this compound possesses a rich and synthetically valuable reactivity profile that is fundamentally governed by the interplay of electronic activation and steric hindrance. While not susceptible to direct deprotonation and alkylation like its saturated counterpart, it excels as an electrophilic partner in Michael addition reactions. The enolate intermediate generated from such additions provides a strategic entry point for subsequent alkylations, enabling the construction of complex carbon frameworks. A thorough understanding of these principles allows chemists to effectively utilize this compound as a powerful building block in the synthesis of pharmaceuticals and advanced materials.

References

-

PrepChem.com. Synthesis of diethyl isopropylidenemalonate. Available at: [Link]

-

Organic Reactions. The Knoevenagel Condensation. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

ResearchGate. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Available at: [Link]

-

Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Available at: [Link]

-

National Center for Biotechnology Information. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available at: [Link]

-

Oxford University Press. Alkylation of enolates. Available at: [Link]

-

Chemistry LibreTexts. Alkylation of Enolate Ions. Available at: [Link]

-

NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Available at: [Link]

-

Michigan State University Department of Chemistry. Reactions at the α-Carbon. Available at: [Link]

-

Chemistry LibreTexts. Reactivity of Alpha Hydrogens. Available at: [Link]

-

National Center for Biotechnology Information. The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Available at: [Link]

-

National Center for Biotechnology Information. Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. Available at: [Link]

-

MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Available at: [Link]

-

National Center for Biotechnology Information. Electronic and Steric Effects on the Reactivity of Seleniranium Ions with Alkenes in the Gas Phase. Available at: [Link]

-

Wikipedia. Dimethyl malonate. Available at: [Link]

-

PTC Organics. PTC C-Alkylation of Malonate. Available at: [Link]

-

National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. Available at: [Link]

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Diethyl isopropylidenemalonate synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Electronic and Steric Effects on the Reactivity of Seleniranium Ions with Alkenes in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of Dimethyl Isopropylidenemalonate: A Technical Guide for Synthetic Chemists

Abstract

Dimethyl isopropylidenemalonate, and its closely related analogues, represent a cornerstone in modern organic synthesis. This technical guide provides an in-depth exploration of its synthesis, unique chemical properties, and its versatile role as a chemical intermediate. We will delve into the mechanistic underpinnings of its utility in key organic transformations, including the Knoevenagel condensation and Michael addition, and highlight its significance in the synthesis of complex molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this invaluable building block.

Introduction: Beyond a Simple Malonate Derivative

This compound, systematically named dimethyl 2-propan-2-ylidenepropanedioate, belongs to a class of compounds that have revolutionized synthetic strategy.[1] Often discussed in the same context as its diethyl counterpart and the cyclic analogue, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), these molecules share a key structural feature: a highly activated methylene group flanked by two electron-withdrawing carbonyl functionalities.[2][3] This structural arrangement imparts unusually high acidity to the α-protons, making these compounds potent nucleophiles and versatile precursors for a myriad of organic transformations.[4][5]

The isopropylidene group serves as a protecting group for the malonate unit, preventing self-condensation and allowing for controlled reactions.[6] This guide will primarily focus on the dimethyl ester, while drawing relevant comparisons and insights from the broader family of isopropylidene malonates.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is through a Knoevenagel condensation of dimethyl malonate with acetone.[7][8] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of a dehydrating agent like acetic anhydride.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl malonate

-

Acetone

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Toluene

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl malonate, acetone, acetic anhydride, and anhydrous zinc chloride.[10]

-

Heat the mixture to reflux and maintain for 24 hours.[9]

-

After cooling to room temperature, add toluene to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with deionized water (3 x volume of toluene).

-

Combine the aqueous layers and back-extract with toluene.

-

Combine all organic layers and concentrate under reduced pressure to remove the solvent.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to yellowish oil.[9][10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22035-53-6 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Boiling Point | 179 °C | [1] |

| Density | 1.070 g/mL | [1] |

| Flash Point | 76 °C | [1] |

The Heart of Reactivity: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[11][12] this compound serves as an excellent substrate for this transformation due to the high acidity of its α-protons. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[11]

The mechanism involves the deprotonation of the this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.[13]

Caption: Mechanism of the Knoevenagel Condensation.

Expanding the Synthetic Toolkit: Michael Addition

This compound is also a highly effective Michael donor in 1,4-conjugate addition reactions, commonly known as the Michael addition.[14][15] In this reaction, the nucleophilic carbanion generated from this compound adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[14]

This reaction is invaluable for the formation of carbon-carbon bonds and the construction of more complex molecular frameworks. The resulting adduct can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield a 1,5-dicarbonyl compound.[14]

Sources

- 1. dimethyl isopropylidenemalonate CAS#: 22035-53-6 [amp.chemicalbook.com]

- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 6. Page loading... [guidechem.com]

- 7. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 8. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Diethyl isopropylidenemalonate synthesis - chemicalbook [chemicalbook.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 15. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

The Serendipitous Acidity: A Technical Guide to the Discovery and Enduring Legacy of Isopropylidene Malonates

Abstract

More than a century after its initial synthesis, 2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, continues to be a cornerstone of modern organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and unique chemical properties of isopropylidene malonates. We will delve into the initial mischaracterization of this remarkable molecule, the elucidation of its true structure, and the theoretical underpinnings of its unexpectedly high acidity. Furthermore, this guide will detail the seminal synthetic protocols and showcase its versatile applications in the construction of complex molecular architectures, particularly within the realm of drug discovery and development.

A Fortuitous Discovery and a 40-Year-Old Structural Enigma

In 1908, the Scottish chemist Andrew Norman Meldrum, during his time at the University of Aberdeen, conducted a condensation reaction between malonic acid and acetone in a mixture of acetic anhydride and sulfuric acid.[1][2][3] The resulting crystalline solid exhibited a surprisingly high acidity, leading Meldrum to misidentify its structure as a β-lactone of β-hydroxyisopropylmalonic acid.[1][4][5] This initial structural assignment, based on its acidic nature, persisted in the chemical literature for four decades.[4][6]

It was not until 1948 that David Davidson and S. A. Bernhard at the University of Kansas correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione, a cyclic diester.[5][7][8] This pivotal correction reshaped the understanding of the molecule's reactivity and paved the way for its widespread adoption in synthetic chemistry.

The "Anomalous" Acidity of Meldrum's Acid: A Stereoelectronic Perspective

The most striking feature of Meldrum's acid is its exceptional acidity, with a pKa of approximately 4.97 in water, making it comparable to acetic acid.[5][7] This is remarkably more acidic than its acyclic counterpart, dimethyl malonate, by about 8 orders of magnitude.[4][9] For a long time, this high acidity was considered an anomaly.

Modern computational studies have provided a nuanced explanation for this phenomenon. In 2004, Ohwada and coworkers demonstrated that the rigid, boat-like conformation of the 1,3-dioxane ring forces the C-H bonds at the 5-position into a conformation that maximizes σ-π* overlap with the carbonyl groups.[4][9] This alignment leads to a significant destabilization of the C-H bond in the ground state, facilitating proton abstraction.[4][9] Furthermore, the resulting enolate is held in a planar, highly stable conformation, further driving the equilibrium towards deprotonation. Ab initio and QM/MM simulations have also highlighted the role of anomeric stereoelectronic interactions in preferentially stabilizing the enolate anion.[10][11]

Table 1: Comparison of Acidity

| Compound | pKa (in water) |

| Meldrum's Acid | 4.97[5][7] |

| Dimethyl Malonate | ~13[9] |

| Acetic Acid | 4.76 |

Synthesis of Isopropylidene Malonate: The Enduring Meldrum Reaction

The original method developed by Andrew Norman Meldrum remains the most common and efficient laboratory-scale synthesis of isopropylidene malonate.[6][7] The procedure involves the acid-catalyzed condensation of malonic acid with acetone in acetic anhydride.

Experimental Protocol: Synthesis of Meldrum's Acid

Materials:

-

Malonic acid

-

Acetone

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice-water bath

-

Stirring apparatus

Procedure:

-

A stirred slurry of malonic acid in acetic anhydride is prepared in a flask.[12]

-

The mixture is cooled in an ice-water bath.[13]

-

A catalytic amount of concentrated sulfuric acid is added dropwise while maintaining the low temperature.[12][13]

-

Acetone is then added slowly to the cooled mixture.[12]

-

The reaction is stirred for several hours at a low temperature to allow for the formation of a crystalline precipitate.[12]

-

The product is isolated by filtration, washed with cold water, and dried.[12]

An alternative synthesis involves the reaction of malonic acid with isopropenyl acetate in the presence of a catalytic amount of sulfuric acid.[4][9]

Figure 1: General workflow for the synthesis of Meldrum's acid.

Synthetic Utility: A Versatile Building Block in Organic Chemistry

The unique combination of high acidity and a rigid cyclic structure makes Meldrum's acid a versatile reagent in a multitude of organic transformations.[14][15] Its derivatives serve as important intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to natural products.[6][15][16]

Knoevenagel Condensation